molecular formula C12H17NO4 B8614891 (R)-methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate

(R)-methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate

Cat. No. B8614891
M. Wt: 239.27 g/mol
InChI Key: DPDHEFCLHFWWJB-SECBINFHSA-N
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Patent
US05703098

Procedure details

To a stirred solid of sodium borohydride (94.18 grams, 2.49 mol) at 0° C., was added methanol (50 mL). To this mixture at 0° C. was added a solution of methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate (59.5 grams, 249 mmol) in methanol (950 mL) over 1 hour. The mixture was stirred in that ice-water bath until the temperature of the reaction mixture stayed at 35° C. or lower for 30 minutes. (Caution: If the ice-water bath was removed too early, a highly exothermic reaction may occur.) The water bath was then removed and the solution was refluxed for 16 hours. The solution was allowed to cool to room temperature. To the solution was added water (300 mL), followed by methylene chloride (250 mL) at 0° C. The resulting suspension was filtered. Half of the filtrate was removed in vacuo. The resulting solution was dissolved in methylene chloride (500 mL) and water (300 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×500 mL). The combined organic layers were washed with brine (100 mL), and dried over magnesium sulfate. Removal of solvent gave an oil. The resulting oil was dried in vacuo to afford 3-amino-3-(3',4'-dimethoxyphenyl)-1-propanol as a white solid (42.15 grams, 80% yield): mp 63.5°-65.5° C.; 1H NMR (CDCl3)δ6.91-6.78(m, 3H), 4.15-4.04(m, 1H), 3.89(s, 3H), 3.88(s, 3H), 3.84-3.71(s, 2H), 2.91-2.45(m, 1H), 1.95-1.78(m, 2H); Anal Calcd for C11H17NO3 :C, 62.54; H, 8.11; N, 6.63. Found: C, 62.01; H, 7.80; N, 6.49.
Quantity
94.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][CH:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1)[CH2:5][C:6](OC)=[O:7]>CO>[NH2:3][CH:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1)[CH2:5][CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
94.18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
Name
Quantity
950 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in that ice-water bath until the temperature of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(Caution: If the ice-water bath was removed too early
CUSTOM
Type
CUSTOM
Details
a highly exothermic reaction
CUSTOM
Type
CUSTOM
Details
) The water bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
To the solution was added water (300 mL)
CUSTOM
Type
CUSTOM
Details
followed by methylene chloride (250 mL) at 0° C
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
Half of the filtrate was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solution was dissolved in methylene chloride (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CCO)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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